2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine
Brand Name: Vulcanchem
CAS No.: 902836-83-3
VCID: VC3956900
InChI: InChI=1S/C14H13ClFNO/c1-17-9-12-13(16)3-2-4-14(12)18-11-7-5-10(15)6-8-11/h2-8,17H,9H2,1H3
SMILES: CNCC1=C(C=CC=C1F)OC2=CC=C(C=C2)Cl
Molecular Formula: C14H13ClFNO
Molecular Weight: 265.71 g/mol

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine

CAS No.: 902836-83-3

Cat. No.: VC3956900

Molecular Formula: C14H13ClFNO

Molecular Weight: 265.71 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine - 902836-83-3

Specification

CAS No. 902836-83-3
Molecular Formula C14H13ClFNO
Molecular Weight 265.71 g/mol
IUPAC Name 1-[2-(4-chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine
Standard InChI InChI=1S/C14H13ClFNO/c1-17-9-12-13(16)3-2-4-14(12)18-11-7-5-10(15)6-8-11/h2-8,17H,9H2,1H3
Standard InChI Key BODUZKATGHNYGG-UHFFFAOYSA-N
SMILES CNCC1=C(C=CC=C1F)OC2=CC=C(C=C2)Cl
Canonical SMILES CNCC1=C(C=CC=C1F)OC2=CC=C(C=C2)Cl

Introduction

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine is a synthetic organic compound that belongs to the class of benzylamines. It is characterized by the presence of a chlorophenoxy group attached to a fluorinated benzene ring, which is further connected to a methylated benzylamine moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which can influence its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine typically involves multiple steps, starting with the preparation of the phenoxy and benzylamine components. A common approach might include:

  • Preparation of Phenoxy Component: This involves reacting 4-chlorophenol with a suitable reagent to form the phenoxy group.

  • Formation of Benzylamine Moiety: This step involves the synthesis of the fluorinated benzylamine part, potentially through a nucleophilic substitution reaction.

  • Coupling Reaction: The final step involves coupling the phenoxy and benzylamine components under appropriate conditions.

Biological Activity

While specific biological activity data for 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine is limited, compounds with similar structures have shown potential in various biological assays. For instance, phenoxy-substituted compounds have been explored for their antimicrobial and antitubercular properties . The presence of fluorine and chlorine atoms can significantly affect the compound's lipophilicity and interaction with biological targets.

Research Findings and Future Directions

Research on compounds with similar structures suggests that modifications in the phenoxy ring and the benzylamine part can lead to significant changes in biological activity. For example, replacing chlorine with fluorine in certain scaffolds can result in reduced potency . Future studies could focus on optimizing the structure of 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine to enhance its biological efficacy while maintaining favorable pharmacokinetic properties.

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